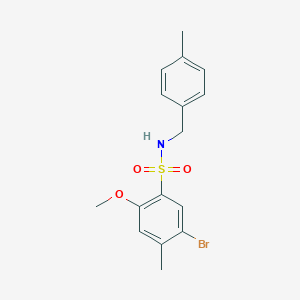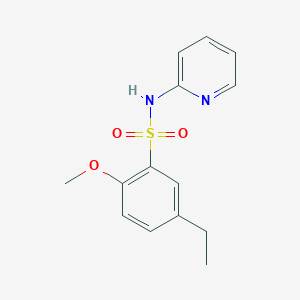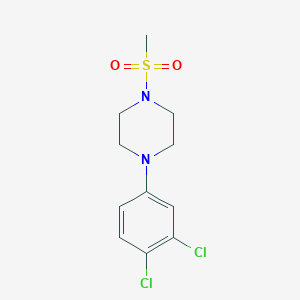![molecular formula C14H22N2O3S B275411 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and maturation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether acts as a reversible inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. Upon binding to BTK, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether prevents the phosphorylation of downstream signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have potent activity against B-cell malignancies both in vitro and in vivo. In preclinical studies, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to induce apoptosis and inhibit cell proliferation in CLL, MCL, and DLBCL cell lines. In addition, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has demonstrated efficacy in animal models of B-cell malignancies, resulting in the inhibition of tumor growth and improved survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether's efficacy may be limited by the development of drug resistance, which has been observed in some patients treated with BTK inhibitors. Additionally, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether's potential side effects on non-B-cell populations, such as T-cells, have not been thoroughly investigated.
Direcciones Futuras
Future research on 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether should focus on identifying potential biomarkers that can predict response to treatment and the development of resistance. Additionally, combination therapies that target multiple signaling pathways should be investigated to increase efficacy and reduce the risk of drug resistance. Finally, the potential toxic effects of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether on non-B-cell populations should be thoroughly investigated to determine its safety profile.
Métodos De Síntesis
The synthesis of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves several steps, including the reaction of 2,3-dimethylphenol with 4-methyl-1-piperazine to form the corresponding ether. The resulting compound is then reacted with p-toluenesulfonyl chloride to yield 2,3-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenol. Finally, the sulfonylphenol intermediate is subjected to a methylation reaction using dimethyl sulfate to produce 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether.
Aplicaciones Científicas De Investigación
Numerous studies have investigated the potential therapeutic applications of 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in the treatment of various B-cell malignancies. In preclinical studies, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In addition, 2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
Fórmula molecular |
C14H22N2O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-11-12(2)14(6-5-13(11)19-4)20(17,18)16-9-7-15(3)8-10-16/h5-6H,7-10H2,1-4H3 |
Clave InChI |
IYWBRELUFSAVQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)



![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)